

Physicochemical properties of Ethylene dimethanesulfonate for laboratory use.

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Compound of Interest

Compound Name: Ethylene dimethanesulfonate

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Ethylene Dimethanesulfonate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a bifunctional alkylating agent with the chemical formula $C_4H_{10}O_6S_2$.^{[1][2]} It is a valuable tool in various research fields, particularly in reproductive biology and cancer research, due to its selective cytotoxic effects. This technical guide provides an in-depth overview of the physicochemical properties, laboratory handling, and biological mechanism of action of **Ethylene dimethanesulfonate**, with a focus on its application in inducing apoptosis.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Ethylene dimethanesulfonate** is presented in the table below. This data is essential for the proper handling, storage, and preparation of EDS solutions in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₀ O ₆ S ₂	[1][3][4]
Molecular Weight	218.25 g/mol	[3][4]
CAS Number	4672-49-5	[1][3]
Appearance	White to off-white solid	[5]
Melting Point	35-36 °C	[1][2]
Boiling Point	448.9 °C at 760 mmHg	[1]
Density	1.461 g/cm ³	[1]
Solubility	DMSO: 100 mg/mL (458.19 mM) (requires sonication)	[5][6]
Chloroform: Sparingly soluble (with heating)		
Methanol: Very slightly soluble		
LogP	1.10040	[1]
Storage Temperature	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[5]

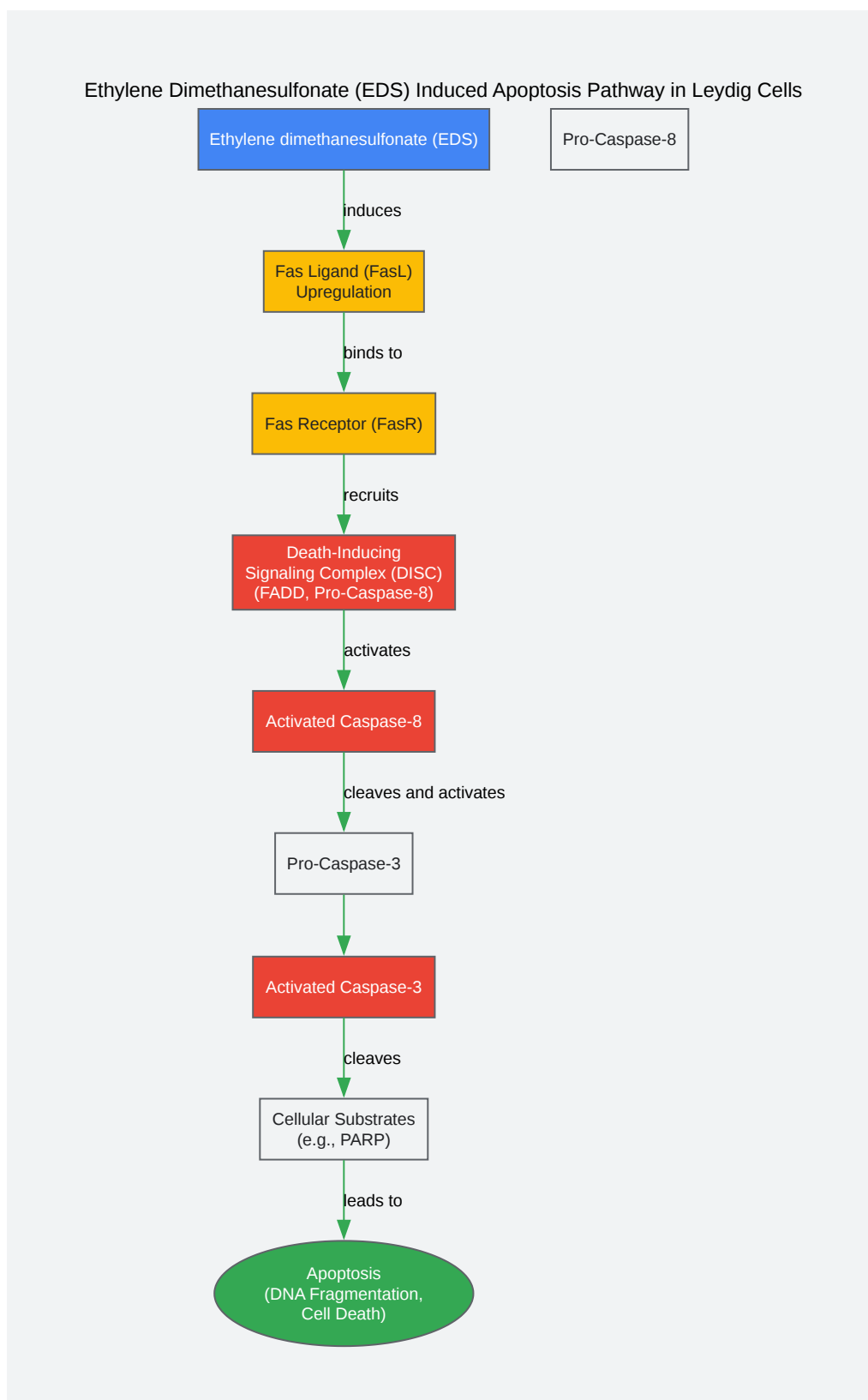
Biological Activity and Mechanism of Action

Ethylene dimethanesulfonate is widely recognized for its ability to selectively induce apoptosis, or programmed cell death, in specific cell types, most notably in testicular Leydig cells.[7] This selective cytotoxicity makes it a powerful tool for studying Leydig cell function and regeneration.

The primary mechanism of EDS-induced apoptosis in Leydig cells involves the activation of the extrinsic apoptotic pathway, mediated by the Fas receptor (also known as CD95 or APO-1). The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that culminates in the activation of executioner caspases, primarily caspase-3. Activated caspase-3

then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

The signaling pathway for EDS-induced apoptosis is depicted in the following diagram:



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Caption: EDS-induced Fas-mediated apoptotic signaling cascade.

Experimental Protocols

Preparation of Ethylene Dimethanesulfonate Stock Solution

Objective: To prepare a concentrated stock solution of EDS for use in in vitro and in vivo experiments.

Materials:

- **Ethylene dimethanesulfonate** (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Under a chemical fume hood, weigh the desired amount of **Ethylene dimethanesulfonate** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).^[5]
- Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.^[5]
- Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.^[5]

In Vitro Apoptosis Induction in Leydig Cells

Objective: To induce apoptosis in cultured Leydig cells using **Ethylene dimethanesulfonate**.

Materials:

- Cultured Leydig cells (e.g., TM3, MA-10)
- Complete cell culture medium
- **Ethylene dimethanesulfonate** stock solution (prepared as above)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks

Procedure:

- Plate Leydig cells at the desired density and allow them to adhere overnight.
- The following day, dilute the **Ethylene dimethanesulfonate** stock solution in complete cell culture medium to the desired final concentration (e.g., 0.1-1 mM).
- Remove the existing medium from the cells and replace it with the medium containing EDS.
- Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
- Proceed with downstream apoptosis assays.

DNA Laddering Assay for Apoptosis Detection

Objective: To visualize the characteristic DNA fragmentation associated with apoptosis.

Materials:

- EDS-treated and control cells
- Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
- RNase A solution (10 mg/mL)
- Proteinase K solution (20 mg/mL)

- Phenol:chloroform:isoamyl alcohol (25:24:1)
- 100% Ethanol and 70% Ethanol
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Agarose
- TAE or TBE buffer
- DNA loading dye
- Ethidium bromide or other DNA stain
- DNA ladder marker

Procedure:

- Harvest both floating and adherent cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and incubate on ice.
- Add RNase A and incubate at 37°C.
- Add Proteinase K and incubate at 50°C.
- Perform phenol:chloroform extraction to purify the DNA.
- Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
- Resuspend the DNA pellet in TE buffer.
- Run the DNA samples on an agarose gel alongside a DNA ladder marker.
- Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic cells.[8]

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

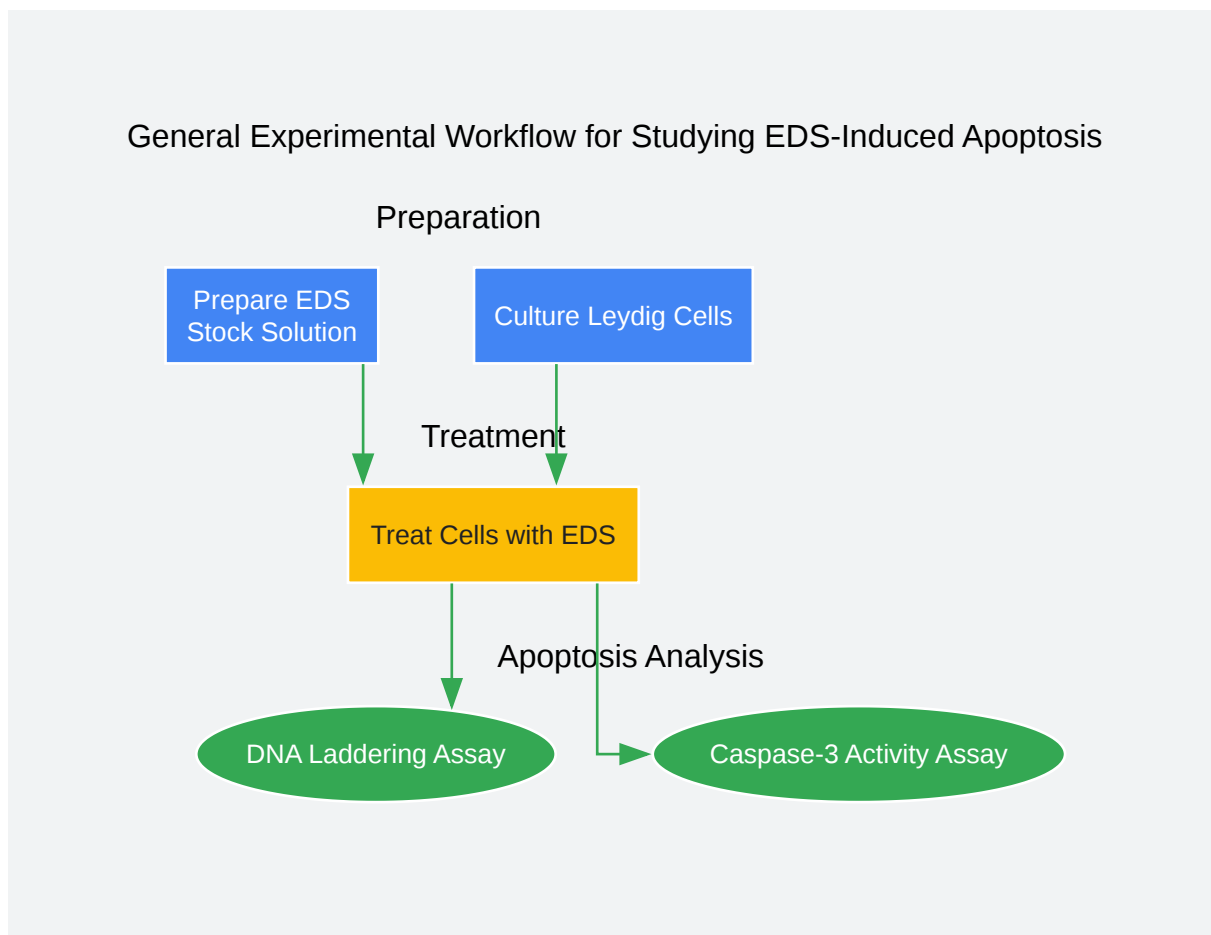
Materials:

- EDS-treated and control cells
- Caspase-3 assay kit (colorimetric or fluorometric)
- Cell lysis buffer (provided in the kit or similar)
- Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
- Microplate reader

Procedure:

- Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.
- Determine the protein concentration of each lysate.
- In a 96-well plate, add equal amounts of protein from each lysate.
- Add the caspase-3 substrate to each well.
- Incubate the plate at 37°C for the time specified in the kit protocol.
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Calculate the caspase-3 activity relative to the control samples.

The following diagram illustrates a general workflow for the experimental protocols described above.



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Caption: Workflow for apoptosis studies using **Ethylene dimethanesulfonate**.

Safety and Handling

Ethylene dimethanesulfonate is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling EDS.[13][14][15]
- Engineering Controls: All work with solid EDS and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
- Storage: Store **Ethylene dimethanesulfonate** in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5][16]

- Disposal: Dispose of EDS waste according to local, state, and federal regulations for hazardous chemical waste.[13]

This technical guide provides a comprehensive overview of the physicochemical properties and laboratory use of **Ethylene dimethanesulfonate**. By following the provided information and protocols, researchers can safely and effectively utilize this compound in their studies of apoptosis and other cellular processes.

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